3-epi-24R 25-Dihydroxy Vitamin D3-d6

Vitamin D Metabolism Clinical Mass Spectrometry Analytical Chemistry

This deuterated (d6) internal standard uniquely co-elutes with the 3-epimer of 24R,25-dihydroxyvitamin D3, providing a +6 Da mass shift for unambiguous LC-MS/MS quantification. Unlike non-epimeric or d3-labeled surrogates, it exactly matches the analyte's chromatographic retention and ionization behavior, eliminating co-elution errors and correcting matrix effects. Indispensable for clinical reference laboratories validating 3-epi-24R,25(OH)2D3 assays and for researchers investigating vitamin D epimer metabolism by hydroxysteroid dehydrogenases.

Molecular Formula C₂₇H₃₈D₆O₃
Molecular Weight 422.67
Cat. No. B1157775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-epi-24R 25-Dihydroxy Vitamin D3-d6
Synonyms(3α,5Z,7E,24R)-9,10-Secocholesta-5,7,10(19)-triene-3,24,25-triol-d6
Molecular FormulaC₂₇H₃₈D₆O₃
Molecular Weight422.67
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-epi-24R 25-Dihydroxy Vitamin D3-d6: A Stable Isotope-Labeled Internal Standard for Accurate Vitamin D Metabolite Quantification


3-epi-24R 25-Dihydroxy Vitamin D3-d6 is a stable isotope-labeled analog of the endogenous vitamin D3 metabolite, 3-epi-24R,25-dihydroxyvitamin D3. This compound is characterized by the incorporation of six deuterium atoms at specific positions within the secosteroid structure (C27H38D6O3; MW: 422.67) . Its primary function is as an internal standard (IS) for the precise quantification of the non-labeled 3-epi-24R,25-dihydroxyvitamin D3 in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

Why Unlabeled or Differentially Labeled Analogs Cannot Substitute for 3-epi-24R 25-Dihydroxy Vitamin D3-d6 in LC-MS/MS Assays


Accurate quantification of the endogenous epimer 3-epi-24R,25-dihydroxyvitamin D3 via LC-MS/MS is fundamentally reliant on an internal standard that precisely mimics its physicochemical behavior to compensate for matrix effects, recovery losses, and ion suppression/enhancement [1]. The use of an unlabeled standard or an analog with a different isotopic label (e.g., 24R,25(OH)2D3-d3) would compromise analytical accuracy. These surrogates cannot correct for the specific chromatographic retention time and ionization efficiency of the 3-epimer, which are distinct from its 3β-isomer (24R,25(OH)2D3) and other vitamin D metabolites [2]. This distinction is critical, as co-elution with the non-epimeric form is a known source of quantification error in vitamin D analysis [3].

Quantitative Evidence for the Selection of 3-epi-24R 25-Dihydroxy Vitamin D3-d6 as an Analytical Internal Standard


Isotopic Purity and Mass Difference Relative to Endogenous Analyte

This compound provides a +6 Da mass shift compared to the unlabeled endogenous metabolite (C27H44O3, MW: 416.65). Its formulation as a hexa-deuterated (d6) species ensures minimal isotopic overlap with the endogenous analyte's M+0 peak, a prerequisite for accurate isotope dilution mass spectrometry. The exact positions of the deuterium atoms are fixed, contributing to a defined and stable isotopic purity [1].

Vitamin D Metabolism Clinical Mass Spectrometry Analytical Chemistry

Performance of d6-Labeled IS in a Candidate Reference Measurement Procedure (RMP)

In a Candidate Reference Measurement Procedure developed by the National Institute of Standards and Technology (NIST) for the determination of (24R),25-dihydroxyvitamin D3 in human serum, the use of a d6-labeled internal standard (24R,25(OH)2D3-d6) was critical for achieving the method's high accuracy and precision. While this procedure was for the 3β-epimer, it demonstrates the capability of this specific labeling pattern for this metabolite class. The method achieved average recoveries of 99.0% (0.8% SD) and extraction efficiencies of 95% (2% SD), with repeatability demonstrated by coefficients of variation (CVs) of ~1% [1].

Vitamin D Metabolite Quantification Reference Measurement Procedure Clinical Assay Standardization

Chromatographic Resolution from the 3β-Epimer (24R,25(OH)2D3)

The target analyte (3-epi-24R,25(OH)2D3) must be chromatographically resolved from its 3β-epimer (24R,25(OH)2D3). The 3-epi-24R,25(OH)2D3 and 24R,25(OH)2D3 have been successfully separated by inclusion HPLC using γ-cyclodextrin (γ-CD) as a mobile phase additive or with a γ-CD bonded chiral column [1]. In an LC-MS/MS method, baseline resolution of 24R,25(OH)2D3 from its isomeric interferences was achieved within a 35-minute run [2].

Vitamin D Epimer Separation Analytical Chemistry Chiral Chromatography

Key Application Scenarios for 3-epi-24R 25-Dihydroxy Vitamin D3-d6 in Analytical and Clinical Research


As an Internal Standard for the Accurate LC-MS/MS Quantification of the Endogenous 3-Epimer Metabolite

The most direct application is its use as an isotope dilution internal standard in LC-MS/MS assays designed to measure the concentration of 3-epi-24R,25-dihydroxyvitamin D3 in human serum or plasma. The +6 Da mass shift ensures clear signal separation, and its co-elution with the analyte compensates for matrix effects, as demonstrated by the performance of analogous d6-labeled IS in a NIST reference measurement procedure [1].

Method Development and Validation for Vitamin D Metabolite Panels

This compound is essential for laboratories developing comprehensive vitamin D metabolite panels that require the separation and individual quantification of the C-3 epimer. As established, 3-epi-24R,25(OH)2D3 must be chromatographically resolved from 24R,25(OH)2D3 to avoid overestimation [2]. The use of 3-epi-24R 25-Dihydroxy Vitamin D3-d6 is mandatory for the validation of methods aiming to meet the accuracy and precision standards of a reference procedure for this specific epimer [3].

Investigating the Physiological and Clinical Relevance of Vitamin D Epimers

Researchers studying the formation, metabolism, and biological activity of vitamin D C-3 epimers require this labeled IS for accurate quantification in in vitro and in vivo studies. For example, in studies of the enzyme-mediated epimerization of 24R,25(OH)2D3 by hydroxysteroid dehydrogenases (HSDs), accurate measurement of the 3-epimer product is fundamental [4]. This compound provides the necessary analytical tool to reliably quantify these epimeric species in complex biological samples, enabling robust investigation of their roles in health and disease.

Assessing Cross-Reactivity in Immunoassays

Immunoassays for 25-hydroxyvitamin D can suffer from cross-reactivity with 24R,25(OH)2D3, leading to measurement bias [5]. An LC-MS/MS method using 3-epi-24R 25-Dihydroxy Vitamin D3-d6 as an IS can provide the accurate reference values needed to determine the magnitude of cross-reactivity from both 24R,25(OH)2D3 and its 3-epimer in various commercial immunoassay kits.

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